

Application Notes and Protocols for SR12418 in Luciferase Reporter Assays

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Compound of Interest

Compound Name: SR12418
Cat. No.: B10861337

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **SR12418**, a synthetic agonist of the nuclear receptors REV-ERB α and REV-ERB β , in luciferase reporter assays. The protocols and data presented herein are designed to facilitate the investigation of pathways regulated by REV-ERB, such as those involved in circadian rhythm, metabolism, and inflammation.

Introduction

SR12418 is a potent and specific REV-ERB agonist, demonstrating greater potency and improved pharmacokinetic properties compared to its predecessor, SR9009.[1] It activates the transcriptional repressive functions of REV-ERB α and REV-ERB β , making it a valuable tool for studying the physiological roles of these nuclear receptors. Luciferase reporter assays are a highly sensitive and quantitative method to study the transcriptional regulation of specific genes.[2][3] By coupling the promoter of a REV-ERB target gene to a luciferase reporter gene, the activity of **SR12418** can be precisely measured as a change in light output.

Key Applications

Two primary applications of **SR12418** in luciferase reporter assays are highlighted:

- **Bmal1-Luciferase Reporter Assay:** To quantify the potency and efficacy of **SR12418** in modulating the core circadian clock machinery. REV-ERB is a key transcriptional repressor

of the Bmal1 gene.

- Il17a-Luciferase Reporter Assay: To investigate the immunomodulatory effects of **SR12418**, specifically its ability to suppress the expression of Interleukin-17A (Il17a), a key cytokine in Th17 cell-mediated inflammation.[\[1\]](#)[\[4\]](#)

Data Presentation

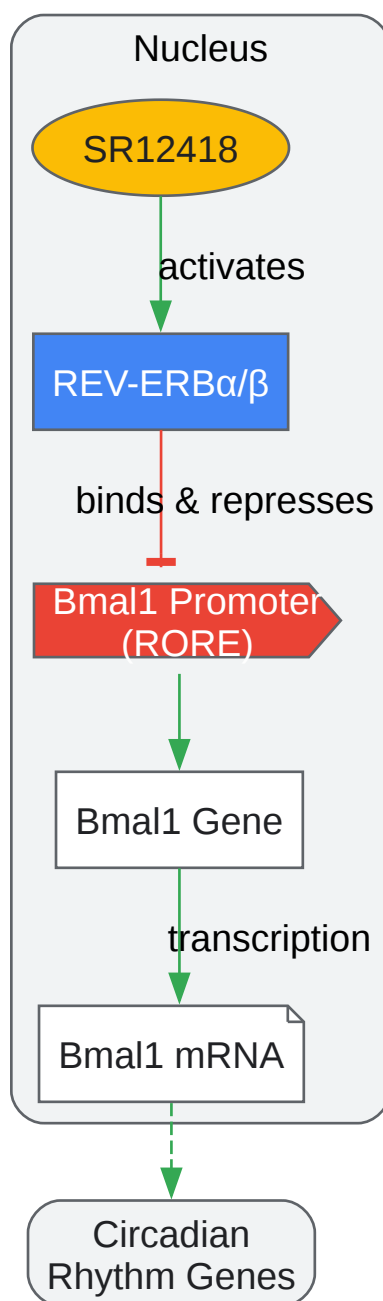
The following table summarizes the quantitative data for **SR12418** in a Bmal1-luciferase reporter assay.

Assay	Target	Parameter	Value	Cell Line
Bmal1-Luciferase Reporter Assay	REV-ERB α	IC50	68 nM	HEK293
Bmal1-Luciferase Reporter Assay	REV-ERB β	IC50	119 nM	HEK293

Data sourced from Solt et al., as cited in Immunity, 2018.[\[1\]](#)

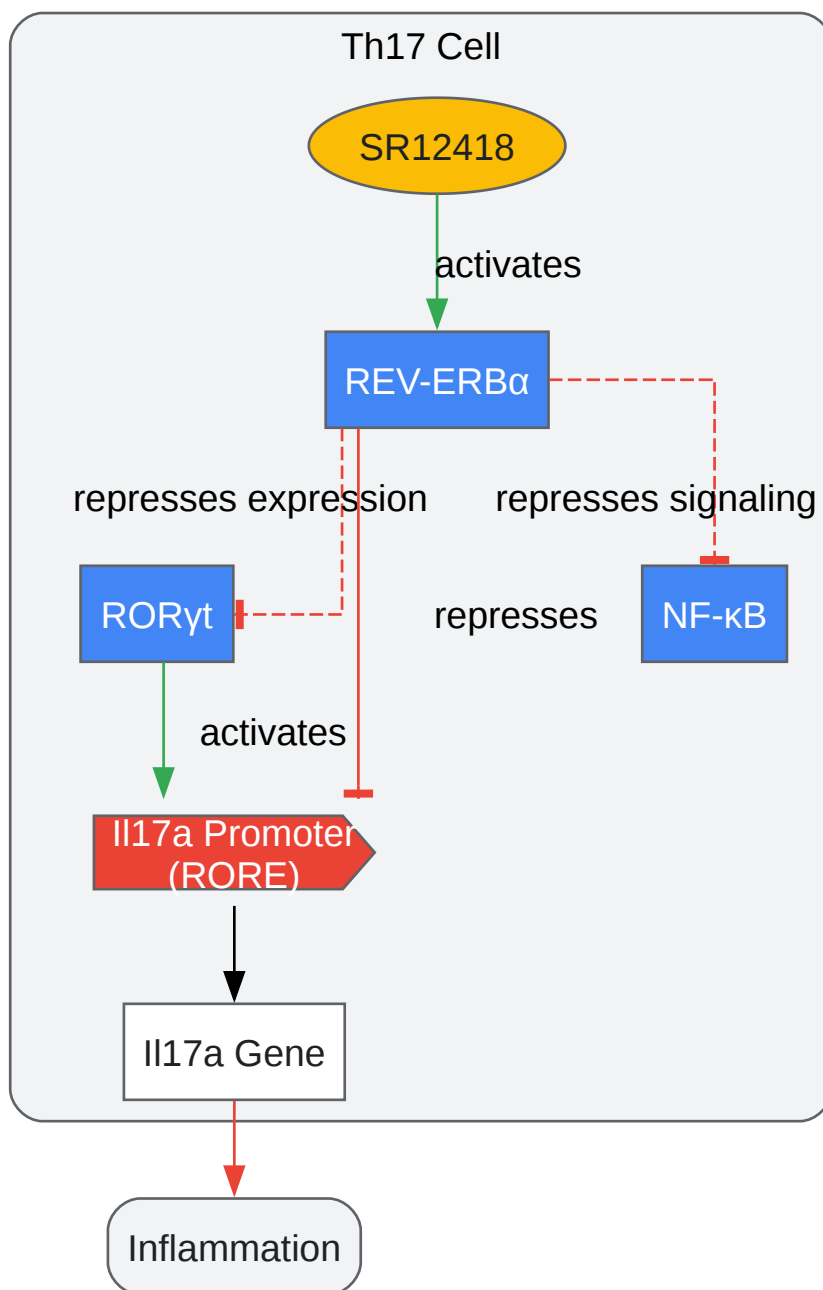
Signaling Pathways

SR12418 modulates key signaling pathways by activating REV-ERB. The following diagrams illustrate these mechanisms.



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SR12418 activates REV-ERB, leading to repression of Bmal1 transcription.



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SR12418-activated REV-ERB α inhibits IL17a expression in Th17 cells.

Experimental Protocols

The following are detailed protocols for performing luciferase reporter assays with **SR12418**. These protocols are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.[5][6][7]

Protocol 1: Bmal1-Luciferase Reporter Assay for SR12418 Potency

This protocol is designed to determine the IC₅₀ value of **SR12418** by measuring its ability to repress the Bmal1 promoter.

Materials:

- HEK293 cells (or other suitable cell line)
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- Opti-MEM
- Lipofectamine 2000 (or similar transfection reagent)
- pGL3-Bmal1-Luc reporter plasmid (containing the Bmal1 promoter upstream of the firefly luciferase gene)
- pRL-TK plasmid (Renilla luciferase for normalization)
- REV-ERB α / β expression plasmid(s)
- **SR12418**
- DMSO (vehicle control)
- Dual-Luciferase® Reporter Assay System (or equivalent)
- 96-well white, clear-bottom tissue culture plates
- Luminometer

Procedure:

- **Cell Seeding:** Seed HEK293 cells in a 96-well plate at a density of 2×10^4 cells per well. Allow cells to adhere overnight.

- Transfection:
 - For each well, prepare a DNA mixture in Opti-MEM containing 100 ng of pGL3-Bmal1-Luc, 10 ng of pRL-TK, and 50 ng of REV-ERB α or REV-ERB β expression plasmid.
 - In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.
 - Combine the DNA and Lipofectamine mixtures, incubate for 20 minutes at room temperature, and add to the cells.
 - Incubate for 24 hours.
- **SR12418** Treatment:
 - Prepare a serial dilution of **SR12418** in culture medium. A typical concentration range would be from 1 nM to 10 μ M. Include a DMSO vehicle control.
 - Replace the transfection medium with the **SR12418**-containing medium.
 - Incubate for another 24 hours.
- Luciferase Assay:
 - Wash cells once with PBS.
 - Lyse the cells using 20 μ L of 1X Passive Lysis Buffer per well and incubate for 15 minutes at room temperature with gentle shaking.
 - Add 100 μ L of Luciferase Assay Reagent II (LAR II) to a white 96-well luminometer plate.
 - Transfer 20 μ L of cell lysate to the luminometer plate and measure firefly luciferase activity.
 - Add 100 μ L of Stop & Glo[®] Reagent to quench the firefly reaction and initiate the Renilla reaction. Measure Renilla luciferase activity.
- Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well (Relative Luciferase Units = Firefly/Renilla).
- Plot the normalized luciferase activity against the log concentration of **SR12418**.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: IL17a-Luciferase Reporter Assay for Immunomodulatory Activity

This protocol assesses the ability of **SR12418** to suppress IL17a promoter activity, often co-activated by RORγt.

Materials:

- HEK293T or Jurkat cells
- Appropriate culture medium
- pGL3-IL17a-Luc reporter plasmid
- pRL-TK plasmid
- REV-ERBα expression plasmid
- RORγt expression plasmid (for co-transfection to activate the promoter)
- **SR12418**
- DMSO (vehicle control)
- Dual-Luciferase® Reporter Assay System
- Other materials as listed in Protocol 1

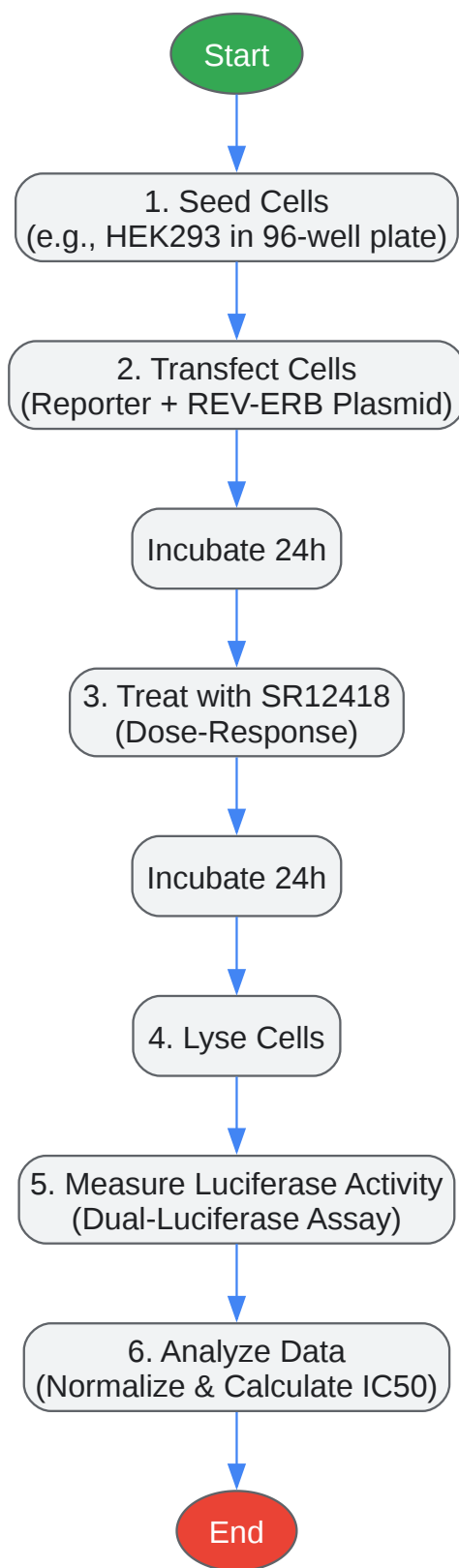
Procedure:

- Cell Seeding: Seed cells as described in Protocol 1.

- Transfection:
 - Prepare a DNA mixture containing 100 ng of pGL3-II17a-Luc, 10 ng of pRL-TK, 50 ng of REV-ERB α , and 50 ng of RORYt expression plasmid per well. The inclusion of RORYt is crucial to induce a baseline level of II17a promoter activity.
 - Perform transfection as described in Protocol 1.
- **SR12418** Treatment:
 - After 24 hours of transfection, treat the cells with a dose range of **SR12418** (e.g., 100 nM to 10 μ M) or a single effective concentration (e.g., 5 μ M) and a DMSO control.^[1]
 - Incubate for 24 hours.
- Luciferase Assay and Data Analysis:
 - Perform the dual-luciferase assay as described in Protocol 1.
 - Analyze the data by comparing the normalized luciferase activity in **SR12418**-treated wells to the DMSO control. Data can be presented as a percentage of inhibition.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a luciferase reporter assay using **SR12418**.



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General workflow for **SR12418** luciferase reporter assays.

Conclusion

SR12418 is a powerful chemical probe for elucidating the roles of REV-ERB α and REV-ERB β in health and disease. The use of luciferase reporter assays provides a robust and sensitive platform for quantifying the activity of **SR12418** on specific gene promoters. The protocols and information provided here serve as a detailed guide for researchers to effectively design and execute experiments aimed at understanding the therapeutic potential of targeting the REV-ERB nuclear receptors.

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